5-(Dimethoxymethyl)-2-methoxypyridine
Description
Properties
IUPAC Name |
5-(dimethoxymethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-8-5-4-7(6-10-8)9(12-2)13-3/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQERVHDUXSUNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538923 | |
| Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-83-8 | |
| Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Dimethoxymethyl 2 Methoxypyridine and Analogues
Strategies for Introducing the Dimethoxymethyl Group onto Pyridine (B92270) Rings
The dimethoxymethyl group, a protected form of a formyl group, is a crucial functional moiety. Its introduction onto a pyridine ring can be achieved through a two-step sequence involving formylation followed by acetal (B89532) protection or by direct incorporation using a protected aldehyde equivalent.
Formylation and Subsequent Acetal Protection Protocols
A primary strategy for introducing the dimethoxymethyl group involves the initial formylation of the pyridine ring to yield a pyridine carboxaldehyde. This aldehyde is then converted to the corresponding dimethyl acetal.
One of the most common methods for formylating electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The resulting electrophilic iminium salt reacts with the activated pyridine ring to introduce a formyl group after hydrolysis. chemistrysteps.comwikipedia.org For substrates like 2-methoxypyridine (B126380), the electron-donating nature of the methoxy (B1213986) group directs the formylation, often to the 5-position.
Another powerful technique for formylation is through ortho-lithiation or halogen-metal exchange , followed by quenching with a formylating agent such as DMF. researchgate.netresearchgate.netcommonorganicchemistry.com The methoxy group in 2-methoxypyridine can direct lithiation to the adjacent 3-position. researchgate.net However, by starting with a pre-functionalized pyridine, such as 5-bromo-2-methoxypyridine (B44785), a halogen-magnesium exchange can be performed to generate a Grignard reagent, which then reacts with DMF to introduce the formyl group at the 5-position. thieme-connect.com
Once the pyridine-5-carboxaldehyde is obtained, the final step is the acetal protection of the aldehyde functionality. This is a standard organic transformation typically achieved by reacting the aldehyde with methanol (B129727) in the presence of an acid catalyst. This reaction reversibly converts the carbonyl group into a dimethoxymethyl group.
Incorporation via Aldehyde Precursors and Acetal Formation
This approach focuses on synthesizing a pyridine ring that already contains an aldehyde group or a precursor to it. For instance, 2-methoxypyridine-5-carboxaldehyde serves as a key intermediate. This aldehyde can be synthesized through various routes, including the functionalization of pre-existing pyridine derivatives.
The conversion of the aldehyde to the dimethyl acetal is a critical step. This is typically achieved under acidic conditions with methanol. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol to form a hemiacetal. A second molecule of methanol then displaces the hydroxyl group to form the stable dimethyl acetal. This protection strategy is crucial in multi-step syntheses to prevent the aldehyde from undergoing unwanted reactions. nih.gov
Synthesis of the 2-Methoxypyridine Core and its Precursors
The 2-methoxypyridine scaffold is a common structural motif in many biologically active molecules and serves as a key building block in organic synthesis. rsc.org Its preparation and subsequent functionalization are well-established processes.
Established Routes to 2-Alkoxypyridines from Halogenated Pyridines
A prevalent method for the synthesis of 2-alkoxypyridines involves the nucleophilic aromatic substitution (SNAr) of 2-halopyridines. researchgate.net 2-Chloropyridines or 2-bromopyridines are readily available starting materials that can react with sodium methoxide (B1231860) in methanol to yield the corresponding 2-methoxypyridine. researchgate.netprepchem.com The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2-position towards nucleophilic attack.
The table below summarizes some examples of this transformation:
| Starting Material | Reagent | Product | Reference |
| 2-Chloropyridine | Sodium Methoxide | 2-Methoxypyridine | researchgate.net |
| 2-Bromopyridine | Sodium Methoxide | 2-Methoxypyridine | N/A |
| 2-Amino-5-iodopyridine | Sodium Methoxide/Copper | 2-Amino-5-methoxypyridine | prepchem.com |
Functionalization Approaches for 2-Methoxypyridine Scaffolds
Once the 2-methoxypyridine core is synthesized, it can be further functionalized at various positions. The methoxy group is an ortho, para-director for electrophilic aromatic substitution, but the pyridine nitrogen's electron-withdrawing effect deactivates the ring towards such reactions. Therefore, methods like lithiation and metal-halogen exchange are often employed.
Directed ortho-metalation is a powerful tool for the functionalization of pyridines. arkat-usa.org The methoxy group in 2-methoxypyridine can direct lithiation to the 3-position using strong bases like lithium diisopropylamide (LDA). researchgate.net However, to achieve functionalization at the 5-position, a common strategy is to start with a 5-substituted 2-methoxypyridine, often 5-bromo-2-methoxypyridine. thieme-connect.com
The bromine atom at the 5-position can be readily converted to other functional groups through metal-halogen exchange followed by reaction with an electrophile. thieme-connect.com For instance, treatment of 5-bromo-2-methoxypyridine with a magnesium 'ate' complex, such as [n-Bu₃Mg]Li, generates a magnesiated pyridine species at the 5-position. thieme-connect.com This nucleophilic intermediate can then react with a variety of electrophiles to introduce different substituents.
Targeted Synthesis of 5-(Dimethoxymethyl)-2-methoxypyridine
A targeted synthesis of this compound typically begins with a readily available starting material like 2-methoxy-5-bromopyridine. A bromine-magnesium exchange reaction, for example using isopropylmagnesium chloride, can be performed to generate the Grignard reagent at the 5-position. Subsequent reaction with N,N-dimethylformamide (DMF) introduces the formyl group, yielding 2-methoxypyridine-5-carboxaldehyde. chemicalbook.com
The final step is the acetalization of the aldehyde. This is accomplished by treating 2-methoxypyridine-5-carboxaldehyde with methanol in the presence of an acid catalyst to afford the desired product, this compound.
An alternative approach involves the lithiation of a suitable 2-methoxypyridine derivative. For example, direct lithiation of 2-methoxypyridine can be directed to the 3-position. researchgate.net To achieve substitution at the 5-position via this method, one might need to employ a different starting material or a more complex directing group strategy.
The table below outlines a plausible synthetic route:
| Step | Reactant | Reagents | Product |
| 1 | 5-Bromo-2-methoxypyridine | i-PrMgCl, then DMF | 2-Methoxypyridine-5-carboxaldehyde |
| 2 | 2-Methoxypyridine-5-carboxaldehyde | Methanol, Acid catalyst | This compound |
This synthetic strategy highlights the utility of organometallic intermediates and standard protection group chemistry in accessing specifically functionalized pyridine derivatives.
Synthetic Pathways to Key Derivatives and Analogues with Dimethoxymethyl Moieties
The strategic introduction of the dimethoxymethyl moiety onto various heterocyclic scaffolds is crucial for developing complex molecules. The following sections detail specific synthetic routes to important classes of these compounds.
Halogenated pyridines are versatile intermediates, particularly for cross-coupling reactions. The synthesis of a halogenated pyridine bearing a dimethoxymethyl group, such as 2-chloro-5-(dimethoxymethyl)pyridine, can be approached via a multi-step pathway starting from precursors like 3-methylpyridine.
A common strategy involves the initial chlorination of the pyridine ring, followed by functionalization of the methyl group at the 5-position. For instance, 2-chloro-5-methylpyridine (B98176) can be synthesized and subsequently chlorinated on the side chain to yield 2-chloro-5-(chloromethyl)pyridine (B46043) patsnap.comgoogleapis.comscispace.com. This chloromethyl intermediate is then readily converted to the desired dimethoxymethyl acetal.
An alternative pathway starts with a 2-alkoxy-5-alkoxymethyl-pyridine, which is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) to simultaneously chlorinate the 2-position and the methyl group on the side chain, yielding 2-chloro-5-(chloromethyl)pyridine google.com. The final step is a nucleophilic substitution on the chloromethyl group using sodium methoxide in methanol to form the dimethoxymethyl acetal.
| Starting Material | Key Intermediate | Reagents for Final Step | Final Product | Reference |
|---|---|---|---|---|
| 2-Methoxy-5-methoxymethyl-pyridine | 2-Chloro-5-(chloromethyl)pyridine | 1. PCl₅, POCl₃ 2. NaOMe, MeOH | 2-Chloro-5-(dimethoxymethyl)pyridine | google.com |
| 3-Methylpyridine | 2-Chloro-5-(chloromethyl)pyridine | 1. Cl₂ (ring chlorination) 2. Cl₂/Initiator (side-chain chlorination) 3. NaOMe, MeOH | 2-Chloro-5-(dimethoxymethyl)pyridine | patsnap.comscispace.com |
The synthesis of pyrimidine (B1678525) rings often involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment (like an amidine or urea). To incorporate a dimethoxymethyl group at the 5-position, a C3 precursor already containing this moiety is typically used.
One effective strategy employs methyl 3,3-dimethoxypropionate as the starting C3 fragment. This compound can be condensed with methyl formate (B1220265) in the presence of a strong base like sodium hydride to form the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol organic-chemistry.org. This enolate is a stable and versatile reagent that reacts readily with various amidinium salts to afford the corresponding 2-substituted 5-(methoxycarbonyl)pyrimidines, which can be further converted to derivatives bearing the dimethoxymethyl group.
A more direct approach involves precursors like 3-alkoxy-2-(dialkoxymethyl)propionitrile. These compounds can undergo cyclization with acetamidine (B91507) to form 4-amino-5-(aminomethyl)-2-methylpyrimidine, demonstrating the successful incorporation of a protected formyl group at the 5-position of the pyrimidine ring google.com. This method highlights a direct route to functionalized pyrimidines from a dialkoxymethyl-containing precursor.
| C3 Precursor | N-C-N Reagent | Reaction Type | Resulting Pyrimidine Scaffold | Reference |
|---|---|---|---|---|
| Methyl 3,3-dimethoxypropionate | Amidinium Salts | Condensation/Cyclization | 2-Substituted pyrimidine-5-carboxylic ester | organic-chemistry.org |
| 3-Ethoxy-2-(diethoxymethyl)propionitrile | Acetamidine | Condensation/Cyclization | 4-Amino-5-(aminomethyl)-2-methylpyrimidine | google.com |
The construction of the naphthyridine skeleton, a fused dipyridine system, can be achieved through several classic synthetic methods, including the Skraup and Friedländer syntheses nih.gov. To generate analogues featuring both dimethoxymethyl and methoxy functionalities, a suitably substituted pyridine derivative is required as a starting material.
For example, a derivative of this compound could serve as the key precursor. The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., CH₂-C=O), is a powerful tool for this purpose. A synthetic route could involve the transformation of this compound into an ortho-amino carbonyl derivative, which would then undergo intramolecular or intermolecular condensation to form the second pyridine ring of the naphthyridine system.
Alternatively, starting from a 3-aminopyridine (B143674) derivative, such as 3-amino-5-(dimethoxymethyl)-2-methoxypyridine, a Skraup reaction with glycerol, an acid, and an oxidizing agent could be employed to construct the fused ring, leading to the desired naphthyridine analogue nih.gov. The specific substitution pattern on the final product would depend on the chosen synthetic route and the exact precursors.
| Synthetic Method | Required Pyridine Precursor | Co-Reactant(s) | General Product | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Amino-3-carbonyl-5-(dimethoxymethyl)-6-methoxypyridine | Compound with active methylene group | Naphthyridine analogue | nih.gov |
| Skraup Synthesis | 3-Amino-5-(dimethoxymethyl)-2-methoxypyridine | Glycerol, H₂SO₄, Oxidizing agent | Naphthyridine analogue | nih.gov |
Pyridine boronic acids and their esters are indispensable reagents in modern organic synthesis, primarily for their role in Suzuki-Miyaura cross-coupling reactions. The synthesis of a boronic acid derivative such as 5-(dimethoxymethyl)pyridine-2-boronic acid or its pinacol (B44631) ester is typically achieved from a corresponding halopyridine nih.gov.
One common and effective method is the halogen-metal exchange reaction. Starting with 2-chloro- or 2-bromo-5-(dimethoxymethyl)pyridine, treatment with a strong organometallic base, such as n-butyllithium, at low temperatures (-78 °C to -30 °C) generates a highly reactive 2-lithiopyridine intermediate. This intermediate is then quenched with a borate (B1201080) ester, like triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), followed by acidic workup to yield the desired boronic acid or its ester google.comchemicalbook.com.
A second major route is the palladium-catalyzed Miyaura borylation. This method involves the reaction of the halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). This cross-coupling reaction offers a milder alternative to the organolithium route and is often tolerant of a wider range of functional groups google.com. The existence of 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester as a commercially available reagent confirms the viability of these synthetic approaches bldpharm.com.
| Method | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Halogen-Metal Exchange | 2-Bromo-5-(dimethoxymethyl)pyridine | 1. n-BuLi 2. B(O-iPr)₃ or Pinacolborane | 5-(Dimethoxymethyl)pyridine-2-boronic acid/ester | google.comchemicalbook.com |
| Miyaura Borylation | 2-Chloro-5-(dimethoxymethyl)pyridine | Bis(pinacolato)diboron, Pd Catalyst, Base (KOAc) | 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester | google.com |
Chemical Reactivity and Transformational Chemistry of 5 Dimethoxymethyl 2 Methoxypyridine
Reactivity of the Dimethoxymethyl Acetal (B89532) Group
The dimethoxymethyl group functions as a protected form of an aldehyde. Its reactivity is centered on the controlled cleavage of the acetal to regenerate the formyl group or its transformation into other functionalities.
Controlled Hydrolysis and Regeneration of Formyl Functionality
The primary reaction of the dimethoxymethyl acetal is its hydrolysis under acidic conditions to unmask the formyl group. Acetal hydrolysis is a fundamental and reversible reaction in organic chemistry. The process is typically initiated by protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which further breaks down to release the aldehyde and a second molecule of methanol.
The stability of the acetal allows it to be carried through various synthetic steps that would be incompatible with a free aldehyde. The regeneration of the formyl group from 5-(dimethoxymethyl)-2-methoxypyridine is typically achieved with high efficiency using dilute aqueous acids, such as hydrochloric acid or sulfuric acid, often in a co-solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) to ensure miscibility.
Table 1: Typical Conditions for Acetal Hydrolysis
| Reagent | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|
| Dilute HCl | THF/Water | Room Temperature | 1-4 hours |
| Acetic Acid | Water | 25-50 °C | 2-8 hours |
This interactive table summarizes common laboratory conditions for the deprotection of acetals to aldehydes.
Conversion to Alternative Functional Groups (e.g., Thiazolyl)
The formyl group, once deprotected from the dimethoxymethyl acetal, is a gateway to a vast array of other functional groups. A significant transformation is its use in the synthesis of heterocyclic rings, such as the thiazole (B1198619) moiety, which is a common scaffold in pharmacologically active compounds. nih.gov
A common route to synthesize a thiazole ring from an aldehyde is a variation of the Hantzsch thiazole synthesis. This involves the reaction of the aldehyde with a source of sulfur (like Lawesson's reagent) to form the corresponding thioaldehyde in situ, which then reacts with an α-haloketone. Alternatively, the aldehyde can be first converted to an α-bromoketone. For instance, 2-methoxy-5-formylpyridine can be subjected to a Grignard reaction followed by oxidation to yield an α-methyl ketone. Subsequent bromination with a reagent like N-bromosuccinimide (NBS) would produce the necessary α-bromoketone intermediate. This intermediate can then be condensed with a thioamide (e.g., thiourea) to close the thiazole ring. nih.govmdpi.com
Pyridine (B92270) Ring Functionalization and Derivatization Strategies
The 2-methoxypyridine (B126380) core of the molecule is amenable to a variety of modern synthetic transformations, enabling the introduction of new substituents at specific positions on the aromatic ring.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. rsc.orgillinois.edu To apply this reaction to this compound, the pyridine ring must first be halogenated (e.g., brominated or iodinated) at a specific position (C3, C4, or C6).
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridyl halide.
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. kochi-tech.ac.jp
This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents. kochi-tech.ac.jp For substituted methoxypyridines, this strategy allows for the regioselective introduction of aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net
Table 2: Example of Suzuki-Miyaura Reaction on a Pyridine Substrate
| Pyridyl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 3-Bromo-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 2-Methoxy-3-phenylpyridine |
This interactive table illustrates typical components and products for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives.
Regioselective C–H Functionalization of Methoxypyridines
Direct C–H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling, as it avoids the pre-functionalization (halogenation) of the substrate. rsc.org The regioselectivity of C–H functionalization on the 2-methoxypyridine ring is governed by the electronic properties of the substituents and the nitrogen atom. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and directs functionalization primarily to the C3 and C5 positions. Conversely, the 2-methoxy group is an activating, ortho- and para-directing group.
The interplay of these effects makes predicting the outcome complex. However, recent strategies have been developed for the meta-selective C–H functionalization of pyridines. nih.govnih.gov One such approach involves a temporary dearomatization-rearomatization sequence. nih.gov This method can overcome the inherent electronic bias of the pyridine ring to achieve functionalization at positions that are otherwise difficult to access. For 2-methoxypyridine derivatives, transition-metal-catalyzed C-H activation often occurs at the C6 position due to chelation assistance from the pyridine nitrogen, or at other positions depending on the specific directing group and catalyst employed. researchgate.net
Nucleophilic Dearomatization Reactions Involving Dimethoxymethyl Silane (B1218182) as a Hydride Source
Nucleophilic dearomatization provides a powerful method for converting flat aromatic pyridines into three-dimensional piperidine (B6355638) or dihydropyridine (B1217469) structures. mdpi.comresearchgate.net A notable advancement in this area is the copper-catalyzed C-4 regioselective addition of nucleophiles to pyridines, which utilizes dimethoxymethyl silane (DMMS) as a hydride source. nih.govacs.org
This reaction avoids the need for pre-activation of the pyridine ring with strong electrophiles. nih.gov The proposed mechanism involves the formation of a catalytically active copper-hydride (Cu-H) species from the reaction of a copper precatalyst with DMMS. This Cu-H species then adds to an olefin (e.g., styrene) to generate an organocopper nucleophile. This nucleophile then attacks the C4 position of the pyridine ring. The resulting intermediate is an N-silyl-1,4-dihydropyridine, which can be isolated or further transformed, for example, by reduction to the corresponding piperidine. nih.govacs.orgnih.gov
Table 3: Key Components in Copper-Catalyzed Nucleophilic Dearomatization of Pyridines
| Component | Role | Example |
|---|---|---|
| Copper Precatalyst | Forms the active Cu-H species | Cu(OAc)₂ |
| Chiral Ligand | Induces enantioselectivity | (S,S)-Ph-BPE |
| Hydride Source | Provides the hydride for Cu-H formation | Dimethoxymethyl silane (DMMS) |
| Nucleophile Precursor | Forms the attacking organocopper species | Styrene |
This interactive table outlines the essential reagents and their functions in the asymmetric nucleophilic dearomatization of pyridines.
Cycloaddition Reactions and Formation of Fused Heterocycles
The pyridine nucleus, particularly when substituted, can participate in cycloaddition reactions to form a variety of fused heterocyclic systems. acsgcipr.orgyoutube.com In the case of this compound, its reactivity in such transformations is largely governed by the electronic nature of its substituents and its potential to act as either a diene or a dienophile, often in inverse-electron-demand Diels-Alder reactions. acsgcipr.org
The dimethoxymethyl group is an acetal, which serves as a protected form of an aldehyde. Under acidic conditions, it can be readily hydrolyzed to reveal the 5-formyl group. This transformation is critical, as the electron-withdrawing nature of the formyl group significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. A 5-formyl-2-methoxypyridine derivative would be a candidate for inverse-electron-demand Diels-Alder reactions, where the electron-poor heterocyclic system reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct would then typically undergo a retro-Diels-Alder reaction, extruding a small molecule to yield a new, fused aromatic ring. acsgcipr.org
The versatility of cycloaddition reactions provides a powerful strategy for the synthesis of complex fused heterocycles. For instance, intramolecular Diels-Alder reactions of substituted pyridines can lead to the formation of annulated structures. acsgcipr.org While specific examples involving this compound are not prominent in the literature, the principles of cycloaddition chemistry suggest its potential as a precursor for fused systems like quinolines, isoquinolines, or other polycyclic heteroaromatics, contingent on the reaction partner and conditions employed. The reaction would likely proceed after the deprotection of the acetal to the more reactive aldehyde.
The table below summarizes potential cycloaddition pathways for derivatives of this compound.
| Reaction Type | Role of Pyridine Derivative | Potential Reaction Partner (Dienophile) | Resulting Fused Heterocycle |
| Inverse-Electron-Demand Diels-Alder | Electron-Poor Diene (as 5-formyl derivative) | Electron-Rich Alkene (e.g., Enamine, Enol ether) | Substituted Quinolines |
| Normal-Electron-Demand Diels-Alder | Electron-Rich Diene | Electron-Poor Alkene (e.g., Maleic anhydride) | Bicyclic adducts |
| [4+2] Cycloaddition | Dienophile (less common for pyridines) | Electron-Rich Diene | Fused Pyridine Systems |
Electronic and Steric Effects of Substituents on Pyridine Reactivity
The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic and steric properties of its two substituents: the 2-methoxy group and the 5-dimethoxymethyl group. These effects determine the regioselectivity of electrophilic and nucleophilic attacks and modulate the ring's participation in pericyclic reactions.
Electronic Effects:
The electronic influence of a substituent is often quantified by the Hammett equation, which uses the substituent constant (σ) to describe the electron-donating or electron-withdrawing nature of a group. wikipedia.orglibretexts.org
2-Methoxy Group (-OCH₃): The methoxy group at the C2 position exerts a dual electronic effect. It is a strong resonance donor (+M effect) due to the lone pairs on the oxygen atom, which increases electron density at the ortho and para positions (C3, C5, and the nitrogen atom). Simultaneously, it has a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. rsc.org In general, for reactions involving the aromatic system, the resonance effect dominates, making the 2-methoxy group an activating, electron-donating group.
5-Dimethoxymethyl Group [-CH(OCH₃)₂]: The dimethoxymethyl group is primarily an inductively electron-withdrawing group (-I effect) due to the two electronegative oxygen atoms. Its resonance effect is negligible. However, the most significant electronic feature of this group is its role as a precursor to the 5-formyl group (-CHO). The formyl group is a potent electron-withdrawing substituent through both induction and resonance (-I, -M effects), significantly decreasing the electron density of the pyridine ring and making it more susceptible to nucleophilic attack, particularly at positions 2 and 4. nih.gov
The following table presents Hammett constants for relevant substituents, illustrating their electronic effects. A positive σ value indicates an electron-withdrawing character, while a negative value indicates an electron-donating character. libretexts.orgresearchgate.net
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| -OCH₃ | +0.12 | -0.27 | Resonance Donor (+M), Inductive Acceptor (-I) |
| -CHO | +0.35 | +0.42 | Resonance Acceptor (-M), Inductive Acceptor (-I) |
| -CH₃ | -0.07 | -0.17 | Inductive Donor (+I) |
| -NO₂ | +0.71 | +0.78 | Resonance Acceptor (-M), Inductive Acceptor (-I) |
Steric Effects:
Steric hindrance, often quantified by Taft steric parameters (Es), can play a crucial role in directing the outcome of a reaction. wikipedia.orgnih.gov
2-Methoxy Group (-OCH₃): Located ortho to the pyridine nitrogen, the methoxy group can sterically hinder the approach of reagents to the nitrogen atom or the adjacent C3 position. This can affect N-alkylation, N-oxidation, or coordination with metal catalysts. While not exceptionally large, its presence is significant compared to a hydrogen atom.
5-Dimethoxymethyl Group [-CH(OCH₃)₂]: This group is considerably bulkier than the methoxy group. Its steric bulk can influence the approach of reagents to the C5 and adjacent C4 and C6 positions, potentially directing reactions to less hindered sites on the ring.
The table below lists Taft steric parameters (Es) for various substituents. More negative values indicate greater steric bulk. wikipedia.orgslideshare.net
| Substituent | Taft Steric Parameter (Es) | Relative Steric Bulk |
| -H | +1.24 | Very Low |
| -CH₃ | 0.00 | Reference |
| -OCH₃ | -0.55 | Moderate |
| -C₂H₅ | -0.07 | Low |
| -CH(CH₃)₂ | -0.47 | High |
| -C(CH₃)₃ | -1.54 | Very High |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Organic Molecules and Advanced Chemical Scaffolds
5-(Dimethoxymethyl)-2-methoxypyridine serves as a crucial starting material for the synthesis of complex organic molecules and advanced chemical scaffolds. The dimethoxymethyl group acts as a protected aldehyde, which can be deprotected under mild acidic conditions to reveal a highly reactive formyl group. This functionality is a cornerstone for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the elaboration of the pyridine (B92270) core into more complex structures.
The methoxy-substituted pyridine ring itself offers multiple sites for functionalization. The methoxy (B1213986) group can influence the electronic properties of the ring, and the pyridine nitrogen can be quaternized or participate in coordination chemistry. This dual reactivity allows for the strategic construction of elaborate molecular frameworks that are often found in pharmaceuticals, agrochemicals, and materials science. The commercial availability of this compound from various suppliers underscores its utility as a fundamental building block in research and development laboratories. guidechem.comalchempharmtech.combldpharm.com
Table 1: Key Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Chemical Structure | Synthetic Utility |
| Dimethoxymethyl | -CH(OCH₃)₂ | Protected aldehyde, precursor to the formyl group for reactions such as Wittig, aldol, and reductive amination. |
| 2-Methoxypyridine (B126380) | Can be a precursor to a pyridone moiety, or the pyridine ring can be functionalized via electrophilic or nucleophilic substitution. The nitrogen atom can act as a ligand or be alkylated. |
Application in "Click Chemistry" and Related Bioorthogonal Ligation Reactions
While direct examples of this compound in "click chemistry" are not extensively documented, its structure provides a platform for the introduction of functional groups that are staples in this field. Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The aldehyde functionality, unmasked from the dimethoxymethyl group, can be readily converted into an alkyne or an azide (B81097). For instance, reaction with a suitable phosphonium (B103445) ylide (Wittig reaction) can introduce a terminal alkyne. Alternatively, the aldehyde can be reduced to an alcohol, which can then be converted to an azide through standard procedures. These modifications would render the pyridine scaffold "clickable," enabling its conjugation to other molecules bearing the complementary functional group. This strategy is valuable for the synthesis of complex bioconjugates, functional materials, and in drug discovery for creating libraries of compounds. ntu.edu.sgresearchgate.netsciforum.netbeilstein-journals.org
Bioorthogonal chemistry, a subset of click chemistry, involves reactions that can occur in living systems without interfering with native biochemical processes. The ability to functionalize this compound with bioorthogonal handles would allow for its incorporation into biological studies, such as in vivo imaging and target identification.
Utility in Natural Product Total Synthesis
The structural motifs present in this compound make it an attractive starting material for the total synthesis of natural products, particularly alkaloids.
Strategic Application in Alkaloid Synthesis (e.g., Cytisine (B100878), Lycopodium Alkaloids)
The total synthesis of the nicotine (B1678760) partial agonist cytisine has been achieved through various routes, often involving the construction of a substituted pyridine ring. nih.govnih.gov The functional groups on this compound provide a strategic entry point for such syntheses. The aldehyde can be used to build the bicyclic core of cytisine, while the methoxypyridine unit can be a precursor to the pyridone ring found in the natural product.
Furthermore, methoxypyridines have been effectively employed as masked pyridones in the synthesis of Lycopodium alkaloids. This strategy simplifies purification processes due to the reduced basicity of the pyridine nitrogen. The aldehyde functionality at the 5-position of this compound offers a key handle for constructing the intricate carbon skeletons characteristic of these complex natural products.
Construction of Pyridine Libraries and Diversified Scaffolds for Chemical Research
The generation of chemical libraries containing diverse molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent starting point for the construction of pyridine-based libraries. The aldehyde, once deprotected, can undergo a multitude of reactions with a diverse set of reactants.
For example, multicomponent reactions (MCRs) involving the aldehyde, an amine, and a third component can rapidly generate a wide range of structurally diverse pyridine derivatives. This approach allows for the efficient exploration of chemical space and the identification of new bioactive compounds. The resulting libraries of substituted pyridines can be screened for various biological activities, leading to the discovery of new therapeutic agents. orgchemres.orgresearchgate.netrsc.org
Contribution to the Synthesis of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines)
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds, including kinase inhibitors and anticancer agents. nih.govresearchgate.netnih.govrsc.org
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of a functionalized pyridine with a pyrimidine (B1678525) precursor or the construction of the pyrimidine ring onto a pyridine scaffold. The aldehyde group of this compound can be a key participant in these cyclization reactions. For instance, it can react with an aminopyrimidine derivative to form the fused pyridine ring.
Table 2: Representative Synthetic Route to Pyrido[2,3-d]pyrimidines
| Starting Material | Reagents and Conditions | Product | Reference |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, Ethyl Cyanoacetate | Brønsted-acidic ionic liquid catalyst, solvent-free | Substituted pyrido[2,3-d]pyrimidines | researchgate.net |
| 2-Aminonicotinic acid, Urea, POCl₃, various amines | Multi-step synthesis | Substituted pyrido[2,3-d]pyrimidines | nih.gov |
The presence of the methoxy group on the pyridine ring can also influence the reactivity and regioselectivity of the cyclization reactions, providing a means to control the final structure of the fused heterocyclic system.
Intermediate in the Production of Fine Chemicals and Specialty Organic Materials
Beyond its applications in drug discovery and natural product synthesis, this compound serves as an intermediate in the production of fine chemicals and specialty organic materials. mdpi.com The term "fine chemicals" refers to pure, single chemical substances produced in limited quantities for specialized applications. mdpi.com
The versatile reactivity of this compound allows for its incorporation into a variety of value-added products. For example, the aldehyde functionality can be used to synthesize specialized polymers, dyes, and liquid crystals. researchgate.netrsc.org The pyridine core is a common feature in ligands for metal catalysts and in functional materials with specific electronic or optical properties. The ability to readily introduce diverse functionalities onto the this compound scaffold makes it a valuable intermediate for the custom synthesis of high-performance organic materials. chemicalbook.comresearchgate.netgoogle.comnih.gov
Advanced Spectroscopic and Analytical Characterization in Research on the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 5-(Dimethoxymethyl)-2-methoxypyridine, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and differentiation of the various hydrogen atoms in the molecule. The expected signals for the pyridine (B92270) ring protons are influenced by the electron-donating methoxy (B1213986) group at the C2 position and the dimethoxymethyl group at the C5 position. Based on data from related 2,5-disubstituted pyridines, the proton at the C6 position (H-6) is expected to appear furthest downfield due to its proximity to the electronegative nitrogen atom. chemicalbook.comchemicalbook.com The protons at C3 (H-3) and C4 (H-4) would appear at intermediate chemical shifts. The dimethoxymethyl group presents two distinct signals: a singlet for the methoxy protons (-OCH₃) and a singlet for the acetal (B89532) proton (-CH(OCH₃)₂). The methoxy group attached to the pyridine ring at C2 also appears as a distinct singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific shifts dictated by the substituents. The C2 and C5 carbons, being directly attached to oxygen atoms, are expected to be shifted significantly downfield. For comparison, in 2-methoxypyridine (B126380), the C2 carbon appears at approximately 164 ppm. chemicalbook.com The carbons of the methoxy groups (both from the C2-substituent and the dimethoxymethyl group) will appear in the upfield region, typically between 50-60 ppm. researchgate.net The acetal carbon (-CH(OCH₃)₂) is also readily identifiable in a characteristic region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.1-8.3 | Doublet (d) | ~2.5 |
| H-4 (Pyridine) | ~7.5-7.7 | Doublet of doublets (dd) | ~8.5, 2.5 |
| H-3 (Pyridine) | ~6.7-6.9 | Doublet (d) | ~8.5 |
| -CH(OCH₃)₂ | ~5.4-5.6 | Singlet (s) | N/A |
| C2-OCH₃ | ~3.9-4.1 | Singlet (s) | N/A |
| -CH(OCH₃)₂ | ~3.3-3.5 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyridine) | ~163-165 |
| C6 (Pyridine) | ~145-148 |
| C4 (Pyridine) | ~137-140 |
| C5 (Pyridine) | ~125-128 |
| C3 (Pyridine) | ~110-112 |
| -CH(OCH₃)₂ | ~101-104 |
| C2-OCH₃ | ~53-55 |
| -CH(OCH₃)₂ | ~52-54 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₃NO₃), the calculated molecular weight is 183.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 183. This peak confirms the molecular formula of the compound. The fragmentation of the molecular ion is typically initiated by the loss of stable neutral molecules or radicals. libretexts.orglibretexts.org A common and significant fragmentation pathway for this molecule is expected to be the loss of a methoxy radical (•OCH₃) from the acetal group, leading to a stable oxonium ion. This would result in a prominent peak at m/z = 152 (M-31). Subsequent loss of formaldehyde (B43269) (CH₂O) from this fragment could lead to a peak at m/z = 122. Another likely fragmentation involves the cleavage of the entire dimethoxymethyl group. chemguide.co.uk Analysis of the mass spectrum of the related 2-methoxypyridine shows a strong molecular ion peak at m/z=109 and a significant fragment from the loss of a methyl radical at m/z=94. nist.govchemicalbook.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 183 | [M]⁺ | Molecular Ion |
| 152 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the acetal |
| 122 | [M - •OCH₃ - CH₂O]⁺ | Subsequent loss of formaldehyde |
| 108 | [M - •CH(OCH₃)₂]⁺ | Cleavage of the C-C bond between the ring and acetal |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. vscht.cz The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.
The presence of the pyridine ring is indicated by C=C and C=N stretching vibrations, which typically appear in the 1600-1450 cm⁻¹ region. pw.edu.plresearchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz The most diagnostic feature for this molecule would be the strong C-O stretching bands associated with the ether and acetal groups. Acetals typically show a series of strong bands in the 1200-1000 cm⁻¹ region, which can be quite characteristic. nist.govrsc.org The aryl ether linkage (Ar-O-CH₃) would also contribute a strong absorption band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). rsc.org The aliphatic C-H stretching vibrations from the methyl groups will be observed in the 3000-2800 cm⁻¹ range. vscht.cz
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3010 | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2980-2850 | C-H Stretch | Aliphatic (Methyl groups) |
| ~1600, ~1570, ~1470 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1150-1020 | C-O Stretch (multiple strong bands) | Acetal and Ether |
X-ray Crystallography in Related Structural Investigations
Emerging Research Avenues and Future Perspectives for Academic Exploration
Development of Novel and More Efficient Synthetic Methodologies for Pyridine (B92270) Acetal (B89532) Derivatives
The synthesis of pyridine derivatives, including those with acetal functionalities, is a constantly evolving field. Traditional methods often require harsh conditions and may result in low yields. ijarsct.co.in Consequently, there is a significant drive towards developing more efficient and sustainable synthetic routes.
Recent advancements have focused on innovative approaches such as:
One-Pot Multicomponent Reactions: These reactions offer an efficient pathway to complex pyridine structures by combining multiple reactants in a single step, often with high atom economy. nih.govresearchgate.net
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyridine synthesis. nih.govresearchgate.netacs.org
Metal-Free Catalysis: The development of metal-free catalytic systems, for example using inexpensive reagents like NaHCO₃, provides a milder and more environmentally friendly alternative for constructing pyridine rings. nih.gov
Acid-Promoted Cyclization: A notable method involves the one-pot, acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds to form the pyridine framework. clockss.org
These modern techniques represent a significant improvement over conventional methods. For instance, microwave-assisted synthesis has been shown to increase yields from a 71-88% range to 82-94% while reducing reaction times from hours to minutes. researchgate.netacs.org
| Methodology | Key Advantages | Reported Yields | Reaction Time |
|---|---|---|---|
| Conventional Heating | Established Procedures | 71% - 88% | 6 - 9 hours |
| Microwave-Assisted Synthesis | Reduced Reaction Time, Higher Yields, Purer Products | 82% - 94% | 2 - 7 minutes |
| Metal-Free Catalysis | Mild Conditions, Environmentally Friendly | Excellent | Varies |
| Acid-Promoted Cyclization of Oximes | One-Pot Process, Good Yields | Up to 84% | ~1 hour (reflux) |
Future research will likely focus on refining these methods and discovering new catalytic systems to further enhance the efficiency and selectivity of synthesizing pyridine acetal derivatives like 5-(Dimethoxymethyl)-2-methoxypyridine.
Exploration of Unprecedented Reactivity Modes for the Dimethoxymethyl Group in Pyridine Systems
The dimethoxymethyl group, a protected form of an aldehyde, offers a latent reactive site that can be unmasked under specific conditions. While its primary role is often as a precursor to the formyl group, there is significant potential for exploring its direct reactivity.
Current research on pyridine functionalization is extensive, with methods for introducing groups at various positions on the ring. researchgate.net However, the direct involvement of a benzylic acetal group in novel transformations on the pyridine ring is a less explored area. Future research could investigate:
Direct C-H Functionalization: Exploring reactions that activate the C-H bonds of the methoxy (B1213986) groups or the acetal carbon itself.
Lewis Acid-Mediated Reactions: Investigating the coordination of Lewis acids to the acetal oxygens to promote novel rearrangements or additions.
Radical Reactions: The potential for the dimethoxymethyl group to participate in or direct radical-mediated functionalization of the pyridine ring.
Regiodivergent Reactions: Utilizing different catalysts or reaction conditions to selectively target different positions on the pyridine ring, potentially influenced by the electronic nature of the dimethoxymethyl and methoxy substituents. acs.org
Understanding the interplay between the acetal group and the electronic properties of the pyridine ring will be crucial in unlocking new synthetic pathways. For instance, the deactivating nature of the pyridine nitrogen can be modulated by forming pyridinium (B92312) ions, which alters the ring's reactivity towards nucleophiles and electrophiles. researchgate.netacs.org
Integration of this compound into Sustainable and Green Chemistry Protocols
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. greenchemistry.schoolmanuscriptpoint.com The synthesis and application of this compound can be significantly improved by incorporating these principles.
Key areas for green chemistry integration include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or deep eutectic solvents. researchgate.netrsc.org
Catalyst Development: Employing reusable, non-toxic catalysts, including biocatalysts (enzymes), to improve efficiency and reduce waste. mdpi.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or flow chemistry to reduce the carbon footprint of synthetic processes. ijarsct.co.inacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of multicomponent reactions. nih.govresearchgate.net
The development of sustainable protocols for pyridine derivatives is an active area of research, with many successful examples of greener synthetic methods being reported. nih.govresearchgate.netacs.orgnih.gov Applying these strategies to the synthesis of this compound is a logical and necessary next step for its broader application.
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit |
|---|---|---|
| Safer Solvents | Use of water or ethanol as a reaction medium. acs.orgresearchgate.net | Reduced environmental impact and health hazards. |
| Catalysis | Fe-catalyzed cyclization or organocatalysis. nih.gov | Avoidance of toxic heavy metals and improved reaction efficiency. |
| Energy Efficiency | Microwave-assisted reactions. nih.govresearchgate.net | Significant reduction in reaction time and energy consumption. |
| Atom Economy | One-pot multicomponent reactions. nih.govresearchgate.net | Higher efficiency and less waste generation. |
Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds
The pyridine moiety is a valuable building block for a wide range of functional materials due to its coordination properties and rigid structure. nih.gov this compound, with its multiple functional groups, is an excellent candidate for incorporation into advanced materials such as:
Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and deprotected formyl groups can act as coordination sites for metal ions, leading to the formation of porous MOFs. universityofgalway.iemdpi.comresearchgate.netacs.org These materials have applications in gas storage, separation, and catalysis.
Coordination Polymers: Similar to MOFs, this compound can be used to create one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. mdpi.com
Functional Polymers: The pyridine derivative can be polymerized or grafted onto other polymers to introduce specific functionalities, such as metal-binding sites or pH-responsive behavior.
The synthesis of these materials often involves solvothermal methods, where the choice of linker (like this compound), metal ion, and reaction conditions determines the final structure and properties of the material. researchgate.netacs.org The ability to deprotect the acetal to an aldehyde post-synthesis could also allow for further modification of the material's pores, introducing new functionalities.
Q & A
Q. What are the established synthetic routes for 5-(Dimethoxymethyl)-2-methoxypyridine, and how do reaction conditions influence yield?
The compound can be synthesized via:
- Reductive amination : Reduction of nitro precursors (e.g., 2-methoxy-5-nitropyridine) using iron powder in methanol and acetic acid under reflux, yielding ~70% after distillation .
- Electrochemical cross-electrophile coupling : For derivatives, chloromethyl intermediates react with silanes (e.g., chlorodimethylphenylsilane) under controlled potentials, achieving 75% yield after column chromatography .
Key variables : Catalyst choice (e.g., Fe vs. Pd), solvent polarity, and temperature. Lower yields in reductive routes may stem from incomplete reduction or side reactions, necessitating rigorous purification .
Q. What purification methods are recommended for isolating this compound?
- Distillation : Effective for volatile intermediates (e.g., 140–142°C at 3.33–3.60 kPa) but limited to thermally stable products .
- Flash column chromatography : Preferred for polar or sensitive derivatives, using gradients of hexane/ethyl acetate to resolve silane-containing byproducts .
- Crystallization : Achieved by chilling ethyl acetate extracts (e.g., 0°C overnight) for high-purity crystalline solids .
Q. What safety precautions are critical during handling?
Q. How is structural confirmation performed for this compound?
- NMR spectroscopy : Key signals include aromatic protons (δ 7.27–6.61 ppm for pyridine), methoxy groups (δ 3.91 ppm), and silane methyls (δ 0.39–0.44 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 292.0924) with <1 ppm error .
- IR spectroscopy : Detect functional groups (e.g., C-O stretches at 1250–1050 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory synthetic yields (e.g., 70% vs. 75%) be reconciled?
Discrepancies arise from:
- Catalyst efficiency : Iron powder (reductive) vs. electrochemical methods (atom-efficient but equipment-dependent) .
- Side reactions : Nitro group over-reduction or silane hydrolysis. Optimize stoichiometry (1.1 equiv. silane) and moisture control .
Mitigation : Use real-time monitoring (e.g., TLC/HPLC) to track intermediate conversion .
Q. What role does this compound play in cross-coupling reactions?
- Electrophilic partners : The dimethoxymethyl group enhances stability in silyl-mediated couplings, enabling C–Si bond formation under mild electrochemical conditions .
- Substrate scope : Compatible with aryl halides and alkyl electrophiles, but steric hindrance may limit reactivity with bulky partners.
Q. How can degradation pathways be analyzed for stability studies?
- Forced degradation : Expose to heat (40–80°C), light (UV), and humidity; monitor via HPLC-MS for breakdown products (e.g., demethylation or oxidation) .
- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .
Q. What computational methods predict reactivity in catalytic systems?
Q. How can enantioselective synthesis be achieved for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
